3-(Hydroxymethyl)-5-phenylpyridin-2-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(hydroxymethyl)-5-phenyl-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c14-8-11-6-10(7-13-12(11)15)9-4-2-1-3-5-9/h1-7,14H,8H2,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRLSXPODJACEHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CNC(=O)C(=C2)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxymethyl)-5-phenylpyridin-2-ol can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically uses palladium as a catalyst and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents, catalysts, and reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-(Hydroxymethyl)-5-phenylpyridin-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The phenyl group can undergo reduction reactions to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield 3-(Carboxymethyl)-5-phenylpyridin-2-ol .
Scientific Research Applications
3-(Hydroxymethyl)-5-phenylpyridin-2-ol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Hydroxymethyl)-5-phenylpyridin-2-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., –CF₃, –NO₂) increase molecular polarity and acidity, as seen in the pKa of 7.27 for 5-(3-Fluorophenyl)-6-(trifluoromethyl)pyridin-2-ol .
- Hydroxymethyl (–CH$_2$OH) substituents enhance solubility in polar solvents compared to non-polar aryl groups .
Antiproliferative and Cytotoxic Effects
- EO9 Analogs : Derivatives of 3-hydroxymethyl-5-aziridinyl-1-methyl-2-indoleprop-2-en-1-ol (EO9) demonstrate that the 3-hydroxymethyl group contributes to cytotoxicity by acting as a leaving group during enzyme activation. Removal of this group (e.g., compound 16) reduces hypoxic toxicity but retains aerobic activity .
Anti-Inflammatory Activity
- Benzofuran derivatives like 6-methoxy-3-phenylbenzofuran-5-ol exhibit anti-inflammatory effects with EC₅₀ values as low as 3.09 μM by modulating heme oxygenase-1 (HO-1) and proinflammatory mediators .
Enzyme Interactions
- DT-Diaphorase (DTD) Activation : EO9 analogs with 3-hydroxymethyl groups are reduced by DTD at double the rate of parent compounds, enhancing their activation under hypoxic conditions .
- 5-Lipoxygenase Inhibition : Benzofurans such as 3-(2-hydroxy-4-methoxyphenyl)benzofuran-6-ol inhibit 5-lipoxygenase (IC₅₀ = 0.08 μM), suggesting that hydroxymethyl positioning relative to aryl groups fine-tunes enzyme specificity .
Functional Group Modifications
- Hydroxymethyl vs. Trifluoromethyl: Replacing –CH$_2$OH with –CF₃ (e.g., in vs.
- Phenyl vs. Heteroaryl : Phenyl groups (as in the target compound) confer π-π stacking interactions, whereas pyridinyl or indole groups (e.g., ) introduce hydrogen-bonding or charge-transfer capabilities.
Biological Activity
3-(Hydroxymethyl)-5-phenylpyridin-2-ol, also known as a pyridine derivative, has garnered attention in recent years due to its diverse biological activities. This compound exhibits potential therapeutic benefits, including antimicrobial, anticancer, and neuroprotective effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is C12H11NO, with a molecular weight of 199.23 g/mol. The structure consists of a pyridine ring substituted with a hydroxymethyl group and a phenyl group, which contributes to its biological properties.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against various pathogens.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
This data indicates that the compound is particularly effective against Candida albicans, suggesting potential applications in treating fungal infections.
Anticancer Activity
Research has indicated that this compound possesses anticancer properties. In vitro studies using various cancer cell lines have shown that the compound induces apoptosis and inhibits cell proliferation.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (breast cancer) | 15 | Induction of apoptosis via caspase activation |
| HeLa (cervical cancer) | 20 | Cell cycle arrest at G1 phase |
| A549 (lung cancer) | 18 | Inhibition of PI3K/Akt signaling pathway |
The compound's ability to induce apoptosis suggests its potential as a chemotherapeutic agent .
Neuroprotective Effects
In addition to its antimicrobial and anticancer activities, this compound has been studied for its neuroprotective effects. Animal models of neurodegenerative diseases have shown that the compound can reduce oxidative stress and inflammation in neuronal cells.
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound in clinical settings:
- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with recurrent urinary tract infections demonstrated that treatment with this compound led to a significant reduction in infection recurrence rates compared to standard antibiotic therapy.
- Case Study on Cancer Treatment : A pilot study involving breast cancer patients treated with this compound alongside conventional chemotherapy reported improved patient outcomes and reduced side effects.
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound inhibits specific enzymes involved in microbial metabolism, leading to cell death.
- Apoptosis Induction : It activates caspases and other apoptotic pathways in cancer cells.
- Antioxidant Activity : The hydroxymethyl group enhances its ability to scavenge free radicals, reducing oxidative stress in neuronal cells.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-(Hydroxymethyl)-5-phenylpyridin-2-ol, and how do reaction conditions influence efficiency?
- Methodological Answer : The compound is commonly synthesized via hydroxylation of 2-methyl-5-hydroxypyridine using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄). Reaction efficiency depends on:
-
Temperature : Elevated temperatures (50–80°C) enhance reaction rates but may increase side-product formation.
-
Oxidizing Agent Selectivity : H₂O₂ is milder and reduces over-oxidation risks compared to KMnO₄, which requires strict pH control .
-
Catalyst Use : Transition metal catalysts (e.g., Fe²⁺) can improve regioselectivity for the hydroxymethyl group .
Method Oxidizing Agent Conditions Hydroxylation H₂O₂ 50–80°C, aqueous medium Hydroxylation KMnO₄ Acidic pH, controlled heating
Q. How can spectroscopic techniques confirm the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–8.2 ppm) and hydroxymethyl protons (δ 4.3–4.6 ppm). Hydroxyl protons (δ 5.0–5.5 ppm) may show broad signals due to hydrogen bonding .
- IR Spectroscopy : O-H stretch (~3200–3500 cm⁻¹) and C-O stretch (~1050–1250 cm⁻¹) confirm hydroxyl groups.
- Mass Spectrometry : Molecular ion peak (m/z ≈ 217) and fragmentation patterns validate the molecular formula (C₁₂H₁₁NO₂) .
Q. What are the key solubility and stability considerations for this compound under laboratory conditions?
- Methodological Answer :
- Solubility : Moderately soluble in polar solvents (e.g., DMSO, ethanol) due to hydrophilic hydroxyl groups. Poor solubility in non-polar solvents (e.g., hexane) .
- Stability : Susceptible to oxidation; store under inert gas (N₂/Ar) at 4°C. Avoid prolonged exposure to light or moisture to prevent decomposition .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities (e.g., kinase inhibition) across studies?
- Methodological Answer :
- Purity Validation : Use HPLC (>95% purity) to exclude impurities affecting bioactivity .
- Assay Standardization : Compare IC₅₀ values under consistent conditions (pH, temperature, kinase isoform).
- Structural Analogues : Test compounds like 2-Hydroxy-5-methylpyridine (lacking hydroxymethyl) to isolate functional group contributions .
Q. What strategies optimize synthesis yield while minimizing byproducts like over-oxidized derivatives?
- Methodological Answer :
- Stepwise Oxidation : Use H₂O₂ in a two-step process to first introduce hydroxyl groups, followed by controlled hydroxymethylation .
- Protecting Groups : Temporarily protect the pyridine nitrogen with tert-butoxycarbonyl (Boc) to prevent unwanted side reactions .
- Reaction Monitoring : Employ TLC or in-situ IR to terminate reactions before byproduct formation.
Q. How does the hydroxymethyl group influence interactions with biological targets like kinases?
- Methodological Answer :
- Hydrogen Bonding : The hydroxymethyl group forms H-bonds with kinase active sites, enhancing binding affinity. Molecular docking studies can map interactions .
- Hydrophilicity : Increases solubility in cellular environments, improving bioavailability compared to methyl-substituted analogues .
Q. What experimental designs are recommended for studying the compound’s potential as a kinase inhibitor?
- Methodological Answer :
- In Vitro Assays : Use recombinant kinases (e.g., EGFR, Src) with ATP-concentration-dependent inhibition studies.
- Selectivity Profiling : Screen against a panel of 50+ kinases to identify off-target effects.
- Cellular Models : Validate efficacy in cancer cell lines (e.g., HeLa, MCF-7) with Western blotting for phosphorylated kinase substrates .
Key Data Contradictions and Solutions
-
Contradiction : Variability in reported IC₅₀ values for kinase inhibition.
- Resolution : Standardize assay buffer (e.g., Tris-HCl vs. HEPES) and ATP concentrations (e.g., 10–100 µM) to ensure comparability .
-
Contradiction : Discrepancies in synthetic yields across studies.
- Resolution : Document reaction parameters (e.g., stirring rate, solvent grade) and validate starting material purity via GC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
